2-(2-Chlorophenyl)cyclohexan-1-one
Overview
Description
2-(2-Chlorophenyl)cyclohexan-1-one is a chemical compound that belongs to the class of arylcyclohexylamines It is structurally characterized by a cyclohexanone ring substituted with a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, followed by dehydration in the presence of an acidic ionic liquid to obtain 1-(2-chlorophenyl)cyclohexene. This intermediate is then oxidized using potassium permanganate to yield the corresponding hydroxy ketone, which is subsequently iminated with methylamine and rearranged at elevated temperatures to produce the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of commercially available and safe materials, along with high reaction yields, makes these methods suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Various nucleophiles, such as amines or thiols, can be used under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxy ketones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-(2-Chlorophenyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including anesthetics and analgesics.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an antagonist or agonist at certain receptors, influencing physiological responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ketamine: 2-(2-Chlorophenyl)-2-methylamino-cyclohexan-1-one, used as an anesthetic and analgesic.
Tiletamine: A thiophene analogue used in veterinary medicine.
Uniqueness
2-(2-Chlorophenyl)cyclohexan-1-one is unique due to its specific structural features and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like ketamine and tiletamine, it may exhibit different pharmacological profiles and reactivity patterns .
Properties
IUPAC Name |
2-(2-chlorophenyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEXWLLNMGAJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402558 | |
Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91393-49-6 | |
Record name | 2-(2-chlorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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